molecular formula C14H18Cl2N2O B12127210 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

Katalognummer: B12127210
Molekulargewicht: 301.2 g/mol
InChI-Schlüssel: VOHCQPCUSBWGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes an azepane ring and a dichlorophenyl group

Vorbereitungsmethoden

The synthesis of 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of azepane with 3,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane or dichlorophenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The azepane ring and dichlorophenyl group are believed to play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but they may include enzymes and receptors involved in microbial growth and metabolism.

Vergleich Mit ähnlichen Verbindungen

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide can be compared with other similar compounds such as:

    1-(azepan-1-yl)-2-[(3,4-dichlorophenyl)amino]ethan-1-one: This compound has a similar structure but differs in the functional groups attached to the azepane ring.

    2-(azepan-1-yl)-2-(3,4-dichlorophenyl)ethan-1-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H18Cl2N2O

Molekulargewicht

301.2 g/mol

IUPAC-Name

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C14H18Cl2N2O/c15-12-6-5-11(9-13(12)16)17-14(19)10-18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19)

InChI-Schlüssel

VOHCQPCUSBWGCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.